molecular formula C11H12BrClO B1403176 4-Bromo-2-chloro-1-(cyclopentyloxy)benzene CAS No. 1310949-91-7

4-Bromo-2-chloro-1-(cyclopentyloxy)benzene

Cat. No. B1403176
M. Wt: 275.57 g/mol
InChI Key: JYNVTCHZALQTLV-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-1-(cyclopentyloxy)benzene, also known as 4-BCCPB, is an organic compound belonging to the family of aromatic heterocyclic compounds. This compound is an important intermediate in the synthesis of a variety of pharmaceuticals, such as anti-inflammatory agents, antibiotics, and anti-cancer drugs. It is also used in the synthesis of other organic compounds, such as polymers, dyes, and pigments.

Scientific Research Applications

Ring Halogenations in Polyalkylbenzenes Synthesis

4-Bromo-2-chloro-1-(cyclopentyloxy)benzene is utilized in the field of organic synthesis, specifically in ring halogenations of polyalkylbenzenes. This process involves using N-halosuccinimides and acidic catalysts to achieve halogenation, as demonstrated in a study where mixed halogenated compounds were prepared in high yield (Bovonsombat & Mcnelis, 1993).

Synthesis of N-Piperidine Benzamides

In medicinal chemistry, this compound plays a role in the synthesis of N-piperidine benzamides, which are CCR5 antagonists. These compounds have been synthesized through various reactions, including elimination, reduction, and bromination, and show potential bioactivities (Cheng De-ju, 2014).

Development of Non-Peptide CCR5 Antagonists

4-Bromo-2-chloro-1-(cyclopentyloxy)benzene is instrumental in developing non-peptide CCR5 antagonists. These compounds are synthesized through various chemical reactions and characterized for their structure and potential therapeutic applications (H. Bi, 2014).

Exploration in X-ray Crystallography

The compound is also significant in the field of X-ray crystallography for understanding molecular structures and stereochemistry. Studies involving similar bromo- and chloro-substituted compounds have elucidated their structural features, helping in the broader understanding of molecular interactions and behaviors (Shiming Li et al., 1995).

Synthesis of Antibacterial and Antiurease Compounds

This compound is used in synthesizing derivatives with potential antibacterial and antiurease effects. Such compounds are synthesized in good yields and tested for their biological activity, highlighting the compound's role in developing new therapeutic agents (Tannaza Batool et al., 2014).

properties

IUPAC Name

4-bromo-2-chloro-1-cyclopentyloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClO/c12-8-5-6-11(10(13)7-8)14-9-3-1-2-4-9/h5-7,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNVTCHZALQTLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-chloro-1-(cyclopentyloxy)benzene

Synthesis routes and methods

Procedure details

Potassium carbonate (2.0 g) and bromocyclopentane (0.775 mL) were added to a solution of 4-bromo-2-chlorophenol (1.0 g) in N,N-dimethylformamide (10 mL), and the mixture was stirred at room temperature for four days. Water was added to the reaction solution, followed by extraction with ethyl acetate. The organic layer was washed with a saturated ammonium chloride solution and water, dried over anhydrous magnesium sulfate and filtered. The solvent was then evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=10:1) to give 4-bromo-2-chloro-1-(cyclopentyloxy)benzene as a colorless oil (1.31 g, 98%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.775 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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